molecular formula C25H17FO6S B11403768 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate

7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B11403768
M. Wt: 464.5 g/mol
InChI Key: AVZANWJIJJNXFR-UHFFFAOYSA-N
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Description

“7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE” is a complex organic compound that belongs to the class of benzofuran carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the benzofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethoxyphenyl group: This step may involve electrophilic aromatic substitution or other suitable methods.

    Formation of the benzoxathiol ring: This can be done through sulfur insertion reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

“7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE” can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Known for their diverse biological activities.

    Benzoxathiol derivatives: Often studied for their potential therapeutic applications.

    Fluorinated compounds: Known for their enhanced biological activity and stability.

Uniqueness

“7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H17FO6S

Molecular Weight

464.5 g/mol

IUPAC Name

[7-(4-ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 5-fluoro-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C25H17FO6S/c1-3-29-16-7-4-14(5-8-16)19-11-17(12-21-23(19)32-25(28)33-21)30-24(27)22-13(2)18-10-15(26)6-9-20(18)31-22/h4-12H,3H2,1-2H3

InChI Key

AVZANWJIJJNXFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=C(C5=C(O4)C=CC(=C5)F)C)SC(=O)O3

Origin of Product

United States

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